

Characterization of Tesirine Intermediate-1: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Tesirine intermediate-1*

Cat. No.: *B8262525*

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This guide provides a comprehensive comparison of the observed analytical data for "**Tesirine intermediate-1**" (CAS 1430738-05-8) against expected data derived from the seminal publications on the synthesis of Tesirine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and antibody-drug conjugate (ADC) research.

"**Tesirine intermediate-1**" is a critical building block in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in several clinical-stage ADCs. Accurate characterization of this intermediate is paramount to ensure the quality, purity, and successful synthesis of the final drug-linker conjugate.

Comparison of Observed vs. Expected Analytical Data

The following table summarizes the key analytical data for "**Tesirine intermediate-1**". The expected data is based on the information reported in the supplementary materials of the pivotal publications by Tiberghien et al. in ACS Medicinal Chemistry Letters (2016) and Organic Process Research & Development (2018).

Parameter	Expected Data	Observed Data (Typical)
Appearance	White to off-white solid	Conforms
Molecular Formula	C ₂₈ H ₄₈ N ₂ O ₇ Si ₂	Conforms
Molecular Weight	580.86 g/mol	Conforms
¹ H NMR (400 MHz, CDCl ₃)	δ 7.78 (s, 1H), 7.29 (s, 1H), 4.41 (d, J = 7.2 Hz, 1H), 4.00 (s, 3H), 3.89-3.82 (m, 1H), 3.70-3.63 (m, 1H), 2.95-2.85 (m, 1H), 2.19-2.09 (m, 1H), 1.35-1.25 (m, 21H), 0.94 (s, 9H), 0.16 (s, 6H)	Peaks consistent with the expected structure, showing characteristic signals for the aromatic protons, methoxy group, silyl protecting groups, and the pyrrolidine ring.
¹³ C NMR (101 MHz, CDCl ₃)	δ 168.5, 152.0, 148.9, 141.2, 133.4, 114.8, 111.2, 64.5, 56.4, 54.3, 45.1, 35.8, 26.8, 25.8, 19.5, 18.4, -5.4	Resonances align with the anticipated chemical shifts for the carbonyl, aromatic, and aliphatic carbons, as well as the carbons of the silyl protecting groups.
Mass Spectrometry (ESI)	m/z 581.3 [M+H] ⁺	A prominent ion at m/z 581.3, corresponding to the protonated molecule, is observed.
Purity (HPLC)	≥95%	Typically ≥98%

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of "Tesirine intermediate-1".

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl₃)

- Concentration: Approximately 10 mg/mL
- Procedure: The sample is dissolved in CDCl_3 , and both ^1H and ^{13}C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

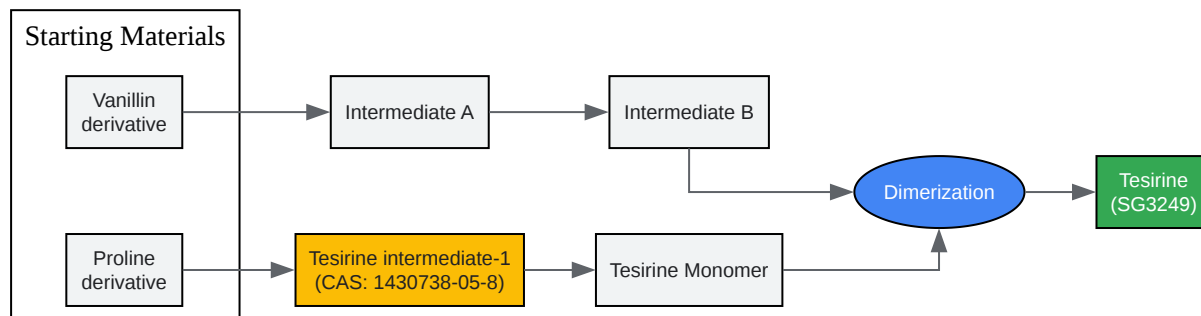
- Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
- Ionization Mode: Positive
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

High-Performance Liquid Chromatography (HPLC)

- System: Standard HPLC system with a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Procedure: A solution of the sample is injected onto the column, and the chromatogram is recorded. Purity is determined by the relative area of the main peak.

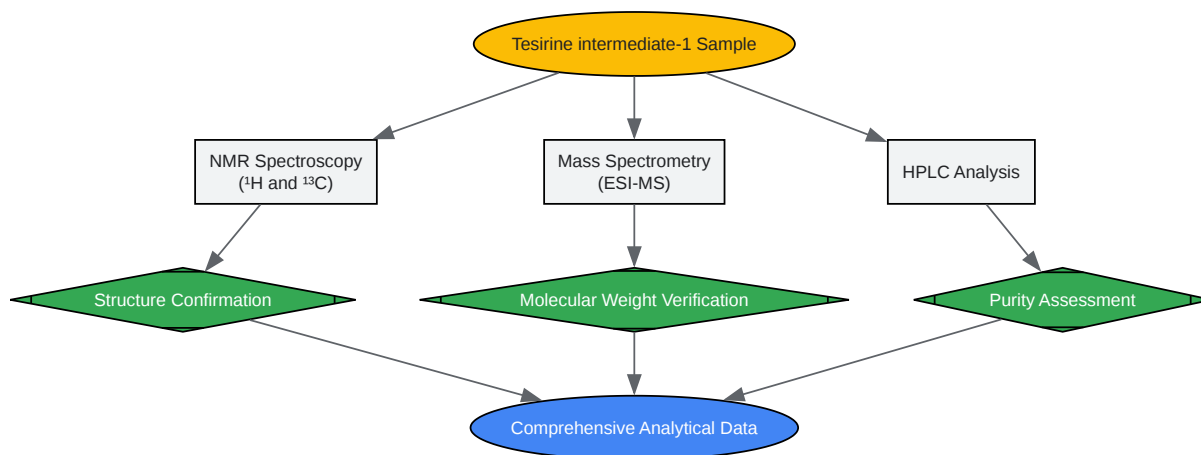
Visualizing the Synthetic and Analytical Workflow

To further aid in the understanding of "**Tesirine intermediate-1**"'s role and characterization, the following diagrams have been generated.



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Caption: Synthetic pathway of Tesirine highlighting "**Tesirine intermediate-1**".



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Caption: Experimental workflow for the characterization of "**Tesirine intermediate-1**".

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